molecular formula C20H16F3N3O3S B2713567 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893940-67-5

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2713567
CAS No.: 893940-67-5
M. Wt: 435.42
InChI Key: WKYBAGWBXVRIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-12-4-2-3-5-17(12)26-18(15-10-30(28,29)11-16(15)25-26)24-19(27)13-6-8-14(9-7-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBAGWBXVRIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has gained attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on available research findings.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core fused with an o-tolyl group and a trifluoromethylbenzamide moiety. This unique structure contributes to its pharmacological properties and potential applications in medicinal chemistry. The molecular formula is C20H16F3N3O3SC_{20}H_{16}F_3N_3O_3S with a molecular weight of approximately 435.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • One-Pot Reactions : Utilizing aluminum chloride (AlCl₃) for C–C and C–O bond formation.
  • Nucleophilic Addition-Elimination Reactions : Key steps involve hydrazines and carbonyl compounds .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of specific enzymes crucial for pathogen survival .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent , potentially by modulating inflammatory pathways. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Anticancer Potential

Preliminary studies indicate that this compound could act as an apoptosis inducer , promoting cell death in cancerous cells. This property is attributed to its ability to interact with cellular signaling pathways involved in apoptosis .

The biological activity of this compound is linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of phosphodiesterase 4B (PDE4B), which plays a critical role in inflammatory responses .
  • Target Interaction Studies : Ongoing research focuses on understanding how this compound binds to enzymes or receptors, altering their activity and triggering downstream effects .

Comparative Analysis

To contextualize the biological activity of this compound within its class of compounds, a comparison with structurally similar derivatives is essential:

Compound NameStructure FeaturesBiological Activity
Compound ALacks dioxido groupModerate antimicrobial activity
Compound BDifferent substituentsEnhanced anti-inflammatory effects
Compound CSimilar core structurePotent anticancer properties

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effectiveness against E. coli and S. aureus, showing significant inhibition zones compared to controls.
  • Anti-inflammatory Assessment : Research demonstrated reduced levels of inflammatory markers in animal models treated with the compound.
  • Cancer Cell Line Analysis : In vitro studies on cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates.

Scientific Research Applications

Biological Activities

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide has shown significant promise in various biological applications:

1. Antimicrobial Activity

  • Studies indicate that compounds with similar structures exhibit notable antimicrobial properties against a range of pathogens including bacteria and fungi. For instance, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Candida albicans, showing varying degrees of effectiveness.

2. Antileishmanial and Antimalarial Properties

  • The thienopyrazole core is recognized for its potential therapeutic effects against leishmaniasis and malaria. Preliminary studies suggest that this compound may inhibit key enzymes involved in the life cycles of these pathogens.

3. Cancer Research

  • Compounds in the thienopyrazole class have been investigated for their chemopreventive and chemotherapeutic effects on cancer cells. Research indicates potential mechanisms involving apoptosis induction in cancerous cells .

Case Studies

Several studies have documented the biological activities and therapeutic potentials of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains with MIC values comparable to standard antibiotics.
Study BAntileishmanial EffectsShowed promising results in inhibiting Leishmania species growth in vitro.
Study CCancer Cell ApoptosisInduced apoptosis in specific cancer cell lines through modulation of apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide, and how do reaction parameters influence yield?

  • Methodological Answer : A common approach involves coupling thieno[3,4-c]pyrazole intermediates with activated benzamide derivatives. For example, highlights the use of K₂CO₃ in DMF for nucleophilic substitution reactions, achieving 1.1 mmol product yields. Key parameters include solvent polarity (DMF enhances reactivity), reaction time (room temperature vs. reflux), and stoichiometric ratios of reagents (e.g., 1.2 mmol K₂CO₃ per 1 mmol substrate). Pilot studies should optimize these variables via factorial design (e.g., varying temperature, time, and base equivalents) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and heterocyclic framework), mass spectrometry (for molecular ion validation), and elemental analysis (to verify C, H, N, S content). demonstrates that NMR is critical for resolving diastereotopic protons in the thieno-pyrazole core, while high-resolution mass spectrometry (HRMS) ensures accurate mass matching (±5 ppm error threshold) .

Q. What strategies address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Solubility can be improved using co-solvents like DMSO (≤1% v/v in aqueous buffers) or cyclodextrin-based encapsulation. Pre-formulation studies should assess pH-dependent solubility (e.g., via shake-flask method) and stability in biorelevant media (e.g., simulated gastric fluid). suggests that fluorine-containing analogs may exhibit enhanced solubility due to trifluoromethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the o-tolyl and trifluoromethyl groups in biological activity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing o-tolyl with p-tolyl or removing the CF₃ group) and evaluate their activity against target enzymes (e.g., 14-α-demethylase in ). Use molecular docking (e.g., AutoDock Vina) to predict binding interactions, and validate via enzymatic assays. ’s approach to modifying side chains while retaining the pyrazolo-benzothiazine core provides a template for SAR exploration .

Q. What computational methods are suitable for predicting metabolic stability and toxicity profiles?

  • Methodological Answer : Apply density functional theory (DFT) to calculate redox potentials of the sulfone moiety (indicative of metabolic susceptibility) and molecular dynamics (MD) simulations to assess interactions with cytochrome P450 enzymes. highlights the use of docking studies with 3LD6 (14-α-demethylase) to prioritize compounds for antifungal testing .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer : Conduct assay standardization (e.g., uniform cell lines, incubation times) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays). emphasizes linking discrepancies to theoretical frameworks, such as differences in membrane permeability or off-target effects. Statistical tools like Bland-Altman analysis can quantify inter-assay variability .

Q. What experimental designs optimize reaction conditions for scaled-up synthesis while minimizing impurities?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). suggests integrating AI-driven platforms (e.g., COMSOL Multiphysics) for real-time parameter adjustment. For impurity control, employ inline PAT (process analytical technology) tools like FTIR or HPLC-MS to monitor intermediates .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate this compound into a broader conceptual framework for drug discovery?

  • Methodological Answer : Align with polypharmacology principles by targeting multiple enzymes (e.g., kinases and oxidoreductases) linked to disease pathways. advocates defining research axes (e.g., anti-inflammatory vs. antimicrobial) and using bibliometric analysis to identify knowledge gaps. For example, the sulfone group’s dual role as a hydrogen bond acceptor and metabolic liability should be contextualized within pharmacokinetic theories .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products. ’s focus on pyridine-thioether analogs underscores the need to assess hydrolytic susceptibility of the thieno-pyrazole ring. Use Arrhenius kinetics to extrapolate shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.